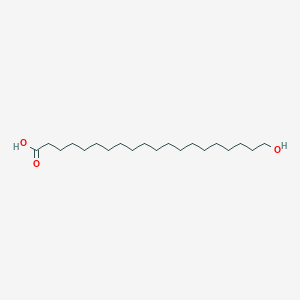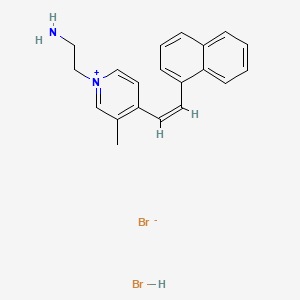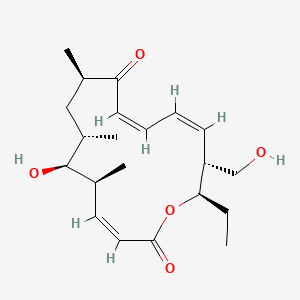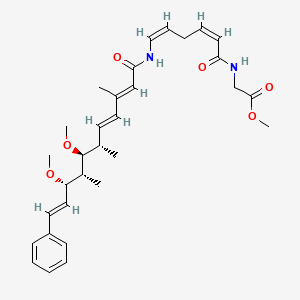
Ácido 20-hidroxiicosanoico
Descripción general
Descripción
El Ácido Araquídico 20-Hidroxi es un derivado hidroxilado del ácido araquídico, un ácido graso saturado con una cadena de 20 carbonos. Este compuesto es de gran interés debido a sus propiedades estructurales únicas y sus potenciales actividades biológicas. A menudo se estudia en el contexto del metabolismo de los lípidos y su papel en diversos procesos fisiológicos.
Aplicaciones Científicas De Investigación
El Ácido Araquídico 20-Hidroxi tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar reacciones de hidroxilación y metabolismo de lípidos.
Biología: Desempeña un papel en la señalización celular y la fluidez de la membrana, lo que lo convierte en un tema de interés en los estudios de biología celular.
Medicina: Se están explorando sus potenciales propiedades antiinflamatorias y vasoconstrictoras para aplicaciones terapéuticas.
Mecanismo De Acción
Los efectos biológicos del Ácido Araquídico 20-Hidroxi se median principalmente a través de su interacción con las membranas celulares y los receptores específicos. Puede modular la actividad de los canales iónicos y las enzimas, influyendo en diversos procesos celulares como la inflamación, la vasoconstricción y la transducción de señales. La vía del citocromo P450 es crucial para su metabolismo y la generación de metabolitos bioactivos .
Compuestos Similares:
Ácido Araquidónico: Un ácido graso poliinsaturado con cuatro dobles enlaces, conocido por su papel en la inflamación y la señalización celular.
Ácido Eicosatetraenoico 20-Hidroxi (20-HETE): Un derivado hidroxilado del ácido araquidónico, involucrado en la regulación de la presión arterial y la función renal.
Singularidad: El Ácido Araquídico 20-Hidroxi es único debido a su naturaleza saturada e hidroxilación específica en el carbono 20. A diferencia del ácido araquidónico, no tiene dobles enlaces, lo que afecta su reactividad y funciones biológicas. En comparación con el Ácido Eicosatetraenoico 20-Hidroxi, tiene una estructura más simple, lo que lo convierte en un modelo valioso para estudiar la hidroxilación y el metabolismo de los lípidos .
Análisis Bioquímico
Biochemical Properties
20-Hydroxyicosanoic acid plays a significant role in biochemical reactions, particularly in the metabolism of long-chain fatty acids. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the hydroxylation of fatty acids. This interaction is crucial for the metabolism and regulation of fatty acids in the body .
Cellular Effects
20-Hydroxyicosanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in lipid metabolism and inflammation. Additionally, 20-Hydroxyicosanoic acid can modulate cell signaling pathways, such as the PPAR (peroxisome proliferator-activated receptor) pathway, which plays a role in lipid metabolism and energy homeostasis .
Molecular Mechanism
The molecular mechanism of 20-Hydroxyicosanoic acid involves its binding interactions with specific biomolecules. It acts as a ligand for PPARs, leading to the activation of these receptors and subsequent changes in gene expression. This activation results in the upregulation of genes involved in fatty acid oxidation and energy metabolism. Additionally, 20-Hydroxyicosanoic acid can inhibit certain enzymes, such as acetyl-CoA carboxylase, which is involved in fatty acid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 20-Hydroxyicosanoic acid can change over time. The compound is relatively stable when stored at room temperature and can be used for up to 12 months. Its stability can be affected by factors such as temperature and light exposure. Long-term studies have shown that 20-Hydroxyicosanoic acid can have sustained effects on cellular function, particularly in terms of lipid metabolism and inflammation .
Dosage Effects in Animal Models
The effects of 20-Hydroxyicosanoic acid vary with different dosages in animal models. At low doses, it can enhance fatty acid oxidation and improve metabolic health. At high doses, it may cause toxic or adverse effects, such as liver damage and inflammation. Threshold effects have been observed, indicating that there is an optimal dosage range for the beneficial effects of 20-Hydroxyicosanoic acid .
Metabolic Pathways
20-Hydroxyicosanoic acid is involved in several metabolic pathways, including the beta-oxidation of fatty acids. It interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are involved in the transport and oxidation of fatty acids in the mitochondria. These interactions are crucial for maintaining energy homeostasis and regulating lipid metabolism .
Transport and Distribution
Within cells and tissues, 20-Hydroxyicosanoic acid is transported and distributed by specific transporters and binding proteins. It can be taken up by cells via fatty acid transport proteins and is distributed to various cellular compartments, including the mitochondria and endoplasmic reticulum. This distribution is essential for its role in lipid metabolism and energy production .
Subcellular Localization
20-Hydroxyicosanoic acid is localized in specific subcellular compartments, such as the mitochondria and endoplasmic reticulum. This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action. The subcellular localization of 20-Hydroxyicosanoic acid is crucial for its activity and function in regulating lipid metabolism and energy homeostasis .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del Ácido Araquídico 20-Hidroxi normalmente implica la hidroxilación del ácido araquídico. Un método común es el uso de enzimas citocromo P450, que catalizan la hidroxilación en la posición 20 del carbono. Esta reacción enzimática requiere condiciones específicas, incluyendo la presencia de oxígeno y cofactores como el NADPH .
Métodos de Producción Industrial: En un entorno industrial, la producción de Ácido Araquídico 20-Hidroxi se puede lograr mediante procesos biotecnológicos que implican la fermentación microbiana. Por ejemplo, ciertas cepas de levaduras, como Candida bombicola, pueden utilizarse para convertir el ácido araquídico en su forma hidroxilada . Este método es ventajoso debido a su eficiencia y escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones: El Ácido Araquídico 20-Hidroxi se somete a diversas reacciones químicas, incluyendo:
Oxidación: Puede oxidarse aún más para formar cetonas o ácidos carboxílicos.
Reducción: El grupo hidroxilo puede reducirse para formar el alcano correspondiente.
Sustitución: El grupo hidroxilo puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Reactivos como cloruro de tionilo (SOCl2) o tribromuro de fósforo (PBr3) pueden facilitar reacciones de sustitución.
Principales Productos Formados:
Oxidación: Formación de ácido araquídico 20-ceto o ácido araquídico 20-carboxílico.
Reducción: Formación de ácido araquídico.
Sustitución: Formación de varios derivados sustituidos dependiendo del reactivo utilizado.
Comparación Con Compuestos Similares
Arachidonic Acid: A polyunsaturated fatty acid with four double bonds, known for its role in inflammation and cell signaling.
20-Hydroxy Eicosatetraenoic Acid (20-HETE): A hydroxylated derivative of arachidonic acid, involved in the regulation of blood pressure and renal function.
Uniqueness: 20-Hydroxy Arachidic Acid is unique due to its saturated nature and specific hydroxylation at the 20th carbon. Unlike arachidonic acid, it does not have double bonds, which affects its reactivity and biological functions. Compared to 20-Hydroxy Eicosatetraenoic Acid, it has a simpler structure, making it a valuable model for studying hydroxylation and lipid metabolism .
Propiedades
IUPAC Name |
20-hydroxyicosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h21H,1-19H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDIWYKSFMPIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCC(=O)O)CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4,5-Trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl) (Z)-2-methylbut-2-enoate](/img/structure/B1234819.png)
![(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R)-5,6-dimethylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1234821.png)










